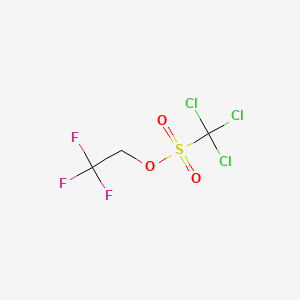

2,2,2-Trifluoroethyl trichloromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl trichloromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3O3S/c4-3(5,6)13(10,11)12-1-2(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIWZZQXWJVDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177778 | |

| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23199-56-6 | |

| Record name | Methanesulfonic acid, 1,1,1-trichloro-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23199-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023199566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl trichloromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: A Potent and Specialized Reagent for Trifluoroethylation

Abstract

This technical guide provides an in-depth analysis of 2,2,2-Trifluoroethyl trichloromethanesulfonate (CAS No. 23199-56-6), a specialized alkylating agent of significant interest to researchers in organic synthesis and drug discovery. The incorporation of the 2,2,2-trifluoroethyl moiety into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. This document details the physicochemical properties, synthesis, and mechanistic underpinnings of the title compound. We explore the unique nature of the trichloromethanesulfonate leaving group, which combines potent electronic activation with steric shielding to facilitate efficient nucleophilic substitution reactions. While less common than its triflate or tosylate counterparts, this compound represents a powerful, yet underutilized, tool for the strategic introduction of the trifluoroethyl group in complex chemical syntheses.

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valued for its ability to confer unique physicochemical properties upon a parent molecule. This compound emerges as a highly reactive electrophile designed for this purpose. Its utility is derived from the symbiotic relationship between two key structural features:

-

The 2,2,2-Trifluoroethyl Moiety : An electrophilic carbon center primed for nucleophilic attack.

-

The Trichloromethanesulfonate (Tcs) Leaving Group : A powerful nucleofuge whose efficacy is enhanced by the strong inductive effect of the trichloromethyl group.

This guide serves as a resource for scientists seeking to leverage the unique reactivity of this reagent, providing both theoretical insights and practical, actionable protocols.

Physicochemical and Safety Data

Accurate data is critical for the successful application and safe handling of any chemical reagent. The properties for this compound and its essential precursor, trichloromethanesulfonyl chloride, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23199-56-6 | [1][2] |

| Molecular Formula | C₃H₂Cl₃F₃O₃S | [2] |

| Molecular Weight | 281.47 g/mol | [2] |

| Appearance | Not specified (inferred to be a liquid) | |

| Boiling Point | 84-86 °C @ 20 Torr | [2] |

| SMILES | O=S(=O)(OCC(F)(F)F)C(Cl)(Cl)Cl | [2] |

| InChIKey | GOIWZZQXWJVDOG-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of Trichloromethanesulfonyl Chloride (Precursor)

| Property | Value | Source(s) |

| CAS Number | 2547-61-7 | [3] |

| Molecular Formula | CCl₄O₂S | [3] |

| Molecular Weight | 217.89 g/mol | |

| Appearance | White crystalline chunks | [4] |

| Melting Point | 137-140 °C | [4] |

| Boiling Point | 170 °C | [4] |

Synthesis and Purification

While specific published protocols for this compound are not abundant, its synthesis can be reliably achieved via the reaction of its constituent alcohol and sulfonyl chloride. This transformation is analogous to the well-established procedures for creating other sulfonate esters, such as mesylates and tosylates.

The core transformation involves the reaction of Trichloromethanesulfonyl chloride with 2,2,2-Trifluoroethanol in the presence of a non-nucleophilic amine base, such as triethylamine or pyridine.

Causality of Reagent Choice:

-

Trichloromethanesulfonyl chloride serves as the activated source of the trichloromethanesulfonate group.

-

2,2,2-Trifluoroethanol is the nucleophilic alcohol that provides the trifluoroethyl moiety.

-

Triethylamine (Et₃N) is a crucial component. It acts as a base to quench the HCl byproduct generated during the reaction. Its use prevents the reaction medium from becoming strongly acidic, which could lead to side reactions or decomposition of the desired product. A tertiary amine is chosen because it is non-nucleophilic and will not compete with the alcohol in reacting with the sulfonyl chloride.

-

Anhydrous Dichloromethane (DCM) is a common solvent choice as it is inert under the reaction conditions and effectively solubilizes the starting materials. Low reaction temperatures (-10 °C to 0 °C) are employed to control the exothermicity of the reaction and minimize the formation of impurities.

References

2,2,2-Trifluoroethyl trichloromethanesulfonate CAS number 6226-25-1

<An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoroethyl Moiety

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoroethyl group (-CH2CF3), in particular, can dramatically alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve bioavailability, and modify receptor binding affinities. This compound has emerged as a key reagent for efficiently introducing this valuable moiety.[1] This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6226-25-1 | [2][3][4] |

| Molecular Formula | C3H2F6O3S | [2][4][5] |

| Molecular Weight | 232.10 g/mol | [4][5] |

| Appearance | Colorless liquid | [2] |

| Density | 1.611 g/mL at 25 °C | |

| Boiling Point | 89-92 °C @ 740 mmHg | [3] |

| Refractive Index | n20/D 1.306 | |

| Solubility | Slightly soluble in water. Soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF). | [6][7] |

| SMILES | C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | [5] |

| InChIKey | RTMMSCJWQYWMNK-UHFFFAOYSA-N | [2][5] |

Synthesis of this compound

The preparation of this compound typically involves the reaction of a sulfonyl chloride with 2,2,2-trifluoroethanol.[8] A common and effective method utilizes trichloromethanesulfonyl chloride.

Conceptual Synthesis Workflow

The synthesis relies on the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic sulfur atom of trichloromethanesulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar sulfonated esters.[9]

Materials:

-

2,2,2-Trifluoroethanol (TFE)

-

Trichloromethanesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution, cold

-

Brine, cold

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add triethylamine (1.5 eq) to the cooled solution.

-

Slowly add trichloromethanesulfonyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature is maintained between -10 °C and 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, cold saturated sodium bicarbonate solution, and cold brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the excellent leaving group ability of the trichloromethanesulfonate anion. This makes the trifluoroethyl group susceptible to nucleophilic attack.

The Trichloromethanesulfonate Leaving Group

The trichloromethanesulfonate group is a superb leaving group due to the inductive effect of the three chlorine atoms, which stabilizes the resulting anion. This high reactivity allows for efficient nucleophilic substitution reactions under mild conditions.

Nucleophilic Substitution Reactions

This compound is a potent trifluoroethylating agent.[4][6] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 2,2,2-trifluoroethyl group.[10]

Caption: Generalized SN2 reaction mechanism for trifluoroethylation.

Applications in Drug Development and Organic Synthesis

The unique properties conferred by the trifluoroethyl group make this compound an invaluable tool in medicinal chemistry and agrochemical research.

-

Pharmaceutical Development: Incorporation of the trifluoroethyl moiety can enhance the metabolic stability and bioavailability of drug candidates.[1][11] This reagent is instrumental in the synthesis of fluorinated amino acids and other complex pharmaceutical intermediates.[1][4][6]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.[11]

-

Materials Science: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit superior chemical resistance and thermal stability.[11]

-

Electrolyte Component: Recent research has explored its use as a component in electrolytes for high-voltage lithium-ion batteries, contributing to the formation of a stable solid electrolyte interphase (SEI).[12]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source |

| H301: Toxic if swallowed. | P260: Do not breathe mist/vapors/spray. | [13] |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] |

| H330: Fatal if inhaled. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [13] |

| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [14] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep away from heat, sparks, and open flames.[15]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[15]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Recommended storage temperature is 2-8°C.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the trifluoroethyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the trichloromethanesulfonate anion, makes it a valuable tool in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]

- 3. CAS 6226-25-1 | 6164-3-23 | MDL MFCD00671579 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | SynQuest Laboratories [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Reagent & Electrolyte Component_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 2,2,2-Trifluoroethyl triflate

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Triflate: Properties, Synthesis, and Applications

Introduction

2,2,2-Trifluoroethyl trifluoromethanesulfonate, commonly known as 2,2,2-Trifluoroethyl triflate (TFET), is a highly reactive and versatile reagent in modern organic synthesis.[1] Its significance lies in its capacity to act as a potent electrophilic source of the 2,2,2-trifluoroethyl group (-CH₂CF₃).[2][3] The incorporation of this moiety into organic molecules can profoundly alter their physical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[2] This guide provides a comprehensive overview of the core physical properties, synthesis, reactivity, and safe handling of TFET, tailored for professionals in chemical research and drug development.

Chemical Identity and Core Physical Properties

2,2,2-Trifluoroethyl triflate is a colorless to pale yellow liquid under standard conditions.[1][4] Its structure features a 2,2,2-trifluoroethyl group linked to a trifluoromethanesulfonate (triflate) group, one of the best known leaving groups in nucleophilic substitution reactions. This structural arrangement is the source of its high reactivity.[2]

Table 1: Core Physical and Chemical Properties of 2,2,2-Trifluoroethyl Triflate

| Property | Value | Source(s) |

| CAS Number | 6226-25-1 | [3][4][5] |

| Molecular Formula | C₃H₂F₆O₃S | [5][6] |

| Molecular Weight | 232.10 g/mol | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [4][7] |

| Density | 1.61 - 1.611 g/mL at 25 °C | [4][5] |

| Boiling Point | 91 °C | [4] |

| Refractive Index | n20/D 1.306 - 1.31 | [4] |

| Solubility | Slightly soluble in water | [8] |

Reactivity and Mechanism of Action

The utility of TFET stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻). The triflate group is highly stabilized by resonance, making it very weakly basic and thus easily displaced. This, combined with the electron-withdrawing nature of the adjacent trifluoromethyl group, renders the methylene carbon (-CH₂-) highly electrophilic and susceptible to nucleophilic attack.

This reactivity makes TFET an invaluable reagent for introducing the trifluoroethyl group into a wide range of substrates, a process known as trifluoroethylation.[9] This transformation is crucial in medicinal chemistry, as the trifluoroethyl motif can enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[2][4]

Caption: General mechanism for nucleophilic substitution using TFET.

Key Applications in Research and Development

The unique properties of TFET facilitate its use in several critical areas of chemical synthesis:

-

Pharmaceutical Development : It is instrumental in synthesizing novel pharmaceutical compounds where the trifluoroethyl group is incorporated to enhance bioavailability and therapeutic efficacy.[4]

-

Fluorinated Amino Acid Synthesis : TFET is a key reagent for creating non-natural, fluorinated amino acids, which are used to build peptides with increased resistance to enzymatic degradation.[2][3]

-

Agrochemicals : The introduction of the trifluoroethyl group is a common strategy in the development of new pesticides and herbicides.[2]

-

Materials Science : It is used to create fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability.[4]

Synthesis Protocol

2,2,2-Trifluoroethyl triflate is typically synthesized by reacting 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.[10][11] The anhydride acts as a powerful triflating agent for the alcohol.

Caption: Workflow for the synthesis of 2,2,2-Trifluoroethyl Triflate.

Experimental Methodology

The following is a representative laboratory-scale procedure:

-

Setup : Equip a 100-mL flask with a magnetic stirrer, thermometer, nitrogen inlet, and a reflux condenser.[11]

-

Charging Reactants : In a nitrogen atmosphere, charge the flask with 25 mL (0.342 moles) of 2,2,2-trifluoroethanol, followed by the slow addition of 50 mL (0.297 moles) of trifluoromethanesulfonic anhydride.[11]

-

Initial Reaction : Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.[11]

-

Reflux : Heat the mixture to reflux and maintain for 3 hours.[11]

-

Isolation : After cooling, the desired product, 2,2,2-trifluoroethyl trifluoromethanesulfonate, is isolated via distillation.[11]

This procedure typically yields the product in good quantity (e.g., 50.3 g, 73% yield).[11]

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, 2,2,2-Trifluoroethyl triflate must be handled with stringent safety protocols.

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement(s) | Source(s) |

| Acute Toxicity | H301: Toxic if swallowedH330: Fatal if inhaledH332: Harmful if inhaled | [5][12][13] |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [5][12] |

| Flammability | H225: Highly flammable liquid and vapor | [13] |

| Mutagenicity | H341: Suspected of causing genetic defects | [13] |

Handling and Storage Recommendations

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[12]

-

Storage : Store in a cool, dry, and well-ventilated area, typically refrigerated between 2°C and 8°C.[5] The compound is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere, such as nitrogen.[5][8][12]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[12]

Conclusion

2,2,2-Trifluoroethyl triflate is a cornerstone reagent for the synthesis of complex fluorinated molecules. Its physical properties, particularly its liquid state and high reactivity, make it a convenient and powerful tool for trifluoroethylation. Understanding its properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory, empowering researchers to advance the fields of drug discovery, agrochemicals, and materials science.

References

- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6226-25-1) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]

- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]

- 9. CAS 6226-25-1: 2,2,2-Trifluoroethyl trifluoromethanesulfon… [cymitquimica.com]

- 10. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl trichloromethanesulfonate, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established knowledge of its close structural analogs, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) and 2,2,2-trifluoroethyl methanesulfonate (mesylate), to infer its chemical properties, reactivity, and potential applications. The strategic incorporation of the 2,2,2-trifluoroethyl moiety is a widely recognized strategy for enhancing the pharmacological profiles of drug candidates. This guide will delve into the synthesis, structural characteristics, and anticipated reactivity of the title compound, providing a theoretical framework and practical insights for its utilization in the design and synthesis of novel therapeutics.

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The 2,2,2-trifluoroethyl group, in particular, is a valuable motif. Its introduction into a molecule can significantly enhance lipophilicity and metabolic stability, making it a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[3]

This compound serves as a reactive precursor for introducing this beneficial 2,2,2-trifluoroethoxy group into a wide range of molecules. The trichloromethanesulfonate ("troclosylate") leaving group, while less common than the triflate or mesylate, offers a unique reactivity profile that can be advantageous in specific synthetic contexts. This guide aims to provide a detailed technical overview of this promising yet under-explored reagent.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a 2,2,2-trifluoroethyl group linked to a trichloromethanesulfonate group through an ester bond.

Figure 1. Chemical structure of this compound.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Description | Rationale/Comparison |

| Molecular Formula | C₃H₂Cl₃F₃O₃S | Based on chemical structure. |

| Molecular Weight | 299.47 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to yellow liquid | Analogs like 2,2,2-trifluoroethyl trifluoromethanesulfonate are colorless liquids. |

| Boiling Point | Expected to be relatively high | The presence of halogens and a sulfonate group increases intermolecular forces. |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, acetonitrile) | Sulfonate esters are generally soluble in these types of solvents. |

| Stability | Moisture-sensitive | The sulfonate ester linkage is susceptible to hydrolysis. |

Spectroscopic Characterization (Theoretical)

-

¹H NMR: The two methylene protons (CH₂) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift would likely be in the downfield region (δ 4.5-5.0 ppm) due to the electron-withdrawing effects of both the oxygen and the trifluoromethyl group.[4][5][6]

-

¹³C NMR: Two primary signals are anticipated: one for the methylene carbon (CH₂) and one for the trifluoromethyl carbon (CF₃). The CH₂ carbon signal will be shifted downfield due to the adjacent oxygen and will appear as a quartet due to coupling with the fluorine atoms. The CF₃ carbon will also be a quartet and significantly downfield.[7][8][9]

-

¹⁹F NMR: A single signal, a triplet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, arising from coupling with the two adjacent methylene protons.[10][11][12][13]

-

IR Spectroscopy: Strong characteristic absorption bands for the sulfonyl group (S=O) are expected in the regions of 1410-1370 cm⁻¹ (asymmetric stretch) and 1204-1166 cm⁻¹ (symmetric stretch).[14][15][16] Strong C-F stretching bands will also be prominent.

-

Mass Spectrometry: The mass spectrum would likely show fragmentation patterns characteristic of sulfonate esters, including cleavage of the S-O bond.[17][18][19][20][21][22]

Synthesis and Reactivity

Proposed Synthesis

The most probable synthetic route to this compound is the reaction of 2,2,2-trifluoroethanol with trichloromethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[23][24] This reaction follows a well-established mechanism for the formation of sulfonate esters.[23][24][25]

Figure 2. Proposed synthetic workflow for this compound.

Generalized Experimental Protocol:

-

To a solution of 2,2,2-trifluoroethanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

-

Slowly add trichloromethanesulfonyl chloride (1.0 equivalent) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Reactivity Profile

This compound is expected to be a potent electrophile, serving as an efficient agent for the transfer of the 2,2,2-trifluoroethyl group to a variety of nucleophiles. The trichloromethanesulfonate anion is a good leaving group, making the ester susceptible to nucleophilic substitution reactions.

The reactivity of the trichloromethanesulfonate leaving group is anticipated to be comparable to or slightly less than that of the trifluoromethanesulfonate (triflate) group.[26][27][28][29][30] The electron-withdrawing chlorine atoms stabilize the resulting sulfonate anion, though typically not as effectively as fluorine atoms.[26]

Applications in Drug Development

The primary application of this compound in drug development is as a reagent for the introduction of the 2,2,2-trifluoroethoxy moiety into drug candidates. This structural modification can impart several beneficial properties:

-

Enhanced Metabolic Stability: The strong C-F bonds in the trifluoroethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Increased Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and target binding.

-

Improved Binding Affinity: The trifluoroethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or hydrogen bond acceptors, leading to increased potency.[31]

-

Bioisosteric Replacement: The trifluoroethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or ethoxy group, to overcome metabolic liabilities or improve the pharmacological profile.[31][32][33][34][35]

Table 2: Potential Applications in Drug Discovery

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Synthesis of kinase inhibitors with improved pharmacokinetic profiles. | Enhanced metabolic stability and target residence time.[1] |

| Neuroscience | Development of CNS-penetrant drugs. | Increased lipophilicity can facilitate crossing the blood-brain barrier. |

| Infectious Diseases | Creation of novel antiviral or antibacterial agents. | Improved metabolic stability and cellular uptake. |

| Cardiovascular Disease | Design of metabolically robust cardiovascular drugs. | Reduced susceptibility to first-pass metabolism. |

Conclusion

This compound, while not as extensively studied as its triflate and mesylate analogs, represents a valuable tool for medicinal chemists. Its ability to efficiently introduce the 2,2,2-trifluoroethoxy group makes it a promising reagent for the synthesis of drug candidates with enhanced pharmacological properties. This guide, by providing a comprehensive overview based on the established chemistry of related compounds, aims to facilitate its broader application in the pursuit of novel and more effective therapeutics. Further experimental investigation into the precise reactivity and applications of this compound is warranted and encouraged.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethyl acrylate(407-47-6) 1H NMR spectrum [chemicalbook.com]

- 5. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2,2,2-TRIFLUOROETHYL METHANESULFONATE(25236-64-0) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]

- 9. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. aaqr.org [aaqr.org]

- 22. researchgate.net [researchgate.net]

- 23. eurjchem.com [eurjchem.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 31. researchgate.net [researchgate.net]

- 32. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl trichloromethanesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl trichloromethanesulfonate is a halogenated organic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring both a trifluoroethyl group and a trichloromethanesulfonate moiety, imparts distinct reactivity that makes it a valuable reagent in specialized applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity and potential applications, and essential safety information.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular weight of approximately 281.47 g/mol . A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂Cl₃F₃O₃S | [1] |

| Molecular Weight | 281.47 g/mol | [1] |

| CAS Number | 23199-56-6 | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 84-86 °C at 20 mmHg | [1] |

Synthesis of this compound

Experimental Protocol: A Generalized Approach

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,2,2-Trifluoroethanol

-

Trichloromethanesulfonyl chloride

-

Triethylamine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane at -10 °C to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine dropwise with stirring.

-

Slowly add a solution of trichloromethanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and wash it sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Causality of Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of moisture-sensitive reagents.

-

Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction without competing with the trifluoroethanol as a nucleophile.

-

Aprotic Solvent: An aprotic solvent like dichloromethane is used as it does not participate in the reaction.

Spectroscopic Characterization

A detailed analysis of the vibrational spectra (Infrared and Raman) of this compound has been reported, providing valuable information about its conformational and structural properties.[2] Quantum chemistry calculations using density functional theory (DFT) have been employed to predict the most stable geometry and assign vibrational frequencies.[2] While the full spectra are not publicly available, this study serves as a crucial reference for the structural elucidation of the molecule.

For researchers seeking to characterize this compound, obtaining ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for confirming its structure.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the highly electrophilic sulfonate group and the electron-withdrawing trifluoroethyl moiety. The trichloromethanesulfonate group is an excellent leaving group, making the compound a potent trifluoroethylating agent.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce the 2,2,2-trifluoroethyl group into various molecules. This is a critical transformation in medicinal chemistry, as the incorporation of a trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The general mechanism for this reaction is likely to be a bimolecular nucleophilic substitution (Sₙ2) pathway, as depicted in the following workflow:

Applications in Drug Development

While specific examples of the use of this compound in drug development are not prevalent in the searched literature, its potential is significant. The introduction of the trifluoroethyl group is a well-established strategy in the design of pharmaceuticals. For instance, the trifluoroethyl moiety can act as a bioisostere for other chemical groups, improving the pharmacokinetic profile of a drug molecule. Its high electronegativity can also influence the acidity of nearby protons, which can be crucial for enzyme-substrate interactions.

Given its reactivity, this compound could be a valuable tool for the late-stage functionalization of complex molecules in drug discovery programs, allowing for the rapid generation of analogs with potentially improved properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care. The following safety information is based on available data for the compound and its analogs.

Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H351: Suspected of causing cancer.

GHS Pictograms:

-

GHS05: Corrosive

-

GHS06: Toxic

-

GHS08: Health hazard

Precautionary Measures:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a reactive compound with considerable potential as a trifluoroethylating agent in organic synthesis and drug discovery. While detailed application data for this specific reagent is still emerging, its fundamental chemical properties suggest it could be a valuable tool for medicinal chemists. Further research into its reactivity and applications is warranted to fully explore its utility in the development of new therapeutics.

References

Stability and reactivity profile of 2,2,2-Trifluoroethyl triflate

An In-Depth Technical Guide to the Stability and Reactivity of 2,2,2-Trifluoroethyl Triflate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of 2,2,2-trifluoroethyl trifluoromethanesulfonate (commonly known as 2,2,2-trifluoroethyl triflate). As a Senior Application Scientist, the following narrative synthesizes technical data with practical, field-proven insights to elucidate the compound's core characteristics and applications.

Introduction: The Power of Trifluoroethylation

In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated moieties is a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoroethyl group (-CH₂CF₃) is particularly valuable, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic properties.[1][2] 2,2,2-Trifluoroethyl triflate (CAS No. 6226-25-1) has emerged as a premier reagent for this purpose.[3]

Its efficacy stems from a powerful combination of features: the trifluoromethanesulfonate (triflate) anion, one of the best known leaving groups, and the electrophilic nature of the trifluoroethyl carbon. This unique structure renders it a highly potent trifluoroethylating agent, indispensable for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Stability Profile

A thorough understanding of a reagent's physical properties and stability is paramount for its safe and effective use. 2,2,2-Trifluoroethyl triflate is a clear, colorless to light yellow liquid that requires careful handling due to its inherent reactivity and sensitivity.[2]

| Property | Value | Reference |

| CAS Number | 6226-25-1 | [2][3][4] |

| Molecular Formula | C₃H₂F₆O₃S | [2][3][4] |

| Molecular Weight | 232.1 g/mol | [2][3][4] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 91-92 °C | [2][5] |

| Density | ~1.61 - 1.68 g/cm³ | [2][4][6] |

| Refractive Index | n20/D ~1.31 | [2] |

Thermal Stability

While stable under recommended storage conditions, 2,2,2-trifluoroethyl triflate will decompose at elevated temperatures. The decomposition temperature is noted to be above 120°C, whereupon it can release hazardous gases such as hydrogen fluoride, sulfur oxides, and other toxic fumes.[7] Therefore, reactions should be conducted with appropriate temperature control, and prolonged heating at high temperatures should be avoided.

Hydrolytic Stability & Handling

Moisture Sensitivity: This is a critical handling parameter. The compound is highly sensitive to moisture and will undergo rapid hydrolysis in water.[7][8] This reactivity is a direct consequence of the triflate's excellent leaving group ability, which facilitates nucleophilic attack by water.

Storage Recommendations: To maintain its integrity and prevent degradation, 2,2,2-trifluoroethyl triflate must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][8] It should be kept in a cool, dry place, with recommended storage temperatures between 2°C and 8°C.[4][6]

Reactivity Profile and Mechanistic Insights

The reactivity of 2,2,2-trifluoroethyl triflate is dominated by its function as a powerful electrophile in nucleophilic substitution reactions. This allows for the efficient transfer of the 2,2,2-trifluoroethyl group to a wide range of nucleophiles.

The Sₙ2 Reaction Pathway

The primary mechanism for trifluoroethylation with this reagent is the Sₙ2 (bimolecular nucleophilic substitution) reaction. The causality is clear:

-

Exceptional Leaving Group: The triflate anion (CF₃SO₃⁻) is extremely stable due to the resonance delocalization of its negative charge and the strong electron-withdrawing effect of the trifluoromethyl group. This makes it an excellent leaving group, facilitating the departure from the electrophilic carbon center.

-

Electrophilic Carbon: The carbon atom bonded to the triflate group is highly electrophilic and susceptible to nucleophilic attack.

The general workflow involves the attack of a nucleophile (Nu⁻) on the methylene carbon of the trifluoroethyl group, displacing the triflate anion in a single, concerted step.

Caption: Sₙ2 mechanism for trifluoroethylation.

Applications in Synthesis

The reagent's high reactivity makes it suitable for the trifluoroethylation of a broad spectrum of nucleophiles, including those that are relatively weak. Key applications include:

-

Synthesis of Fluorinated Amino Acids: Crucial for developing peptide-based therapeutics with enhanced resistance to enzymatic degradation.[1][3]

-

Preparation of Fluorinated Ethers and Heterocycles: The introduction of the -OCH₂CF₃ group is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.[2][9]

-

Reactions with Carbon and Sulfur Nucleophiles: Enables the formation of C-CH₂CF₃ and S-CH₂CF₃ bonds, expanding the toolkit for complex molecule synthesis.

Experimental Protocol: O-Trifluoroethylation of a Phenol

This protocol provides a self-validating system for a typical trifluoroethylation, demonstrating the reagent's practical application. The reaction of 4'-hydroxyacetophenone is a well-documented example.

Materials and Reagents

-

4'-Hydroxyacetophenone

-

2,2,2-Trifluoroethyl triflate

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Step-by-Step Methodology

-

Preparation: To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂), slowly add sodium hydride (60% dispersion, 353 mg, 8.81 mmol) at room temperature.

-

Causality: Sodium hydride, a strong base, deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide anion. Anhydrous DMF is used as a polar aprotic solvent, which solvates the cation but not the anion, enhancing the nucleophilicity of the phenoxide.

-

-

Reaction: Stir the mixture for 10-15 minutes at room temperature until hydrogen evolution ceases. Add 2,2,2-trifluoroethyl triflate (1.27 mL, 8.81 mmol) dropwise to the reaction mixture.

-

Causality: The triflate is a highly reactive electrophile. Dropwise addition helps to control any potential exotherm.

-

-

Heating and Monitoring: Heat the reaction mixture to 60°C and stir overnight.

-

Causality: Heating increases the reaction rate to ensure completion, especially as the nucleophilicity of the phenoxide is moderate. The reaction progress should be monitored by a suitable technique (e.g., TLC or UPLC) to confirm the consumption of the starting material.

-

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

-

Causality: The aqueous wash removes the DMF solvent and inorganic byproducts like sodium triflate. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(2,2,2-trifluoroethoxy)acetophenone.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any minor byproducts.

-

Caption: Workflow for the O-trifluoroethylation of a phenol.

Safety and Hazard Profile

2,2,2-Trifluoroethyl triflate is a hazardous chemical that must be handled with extreme care in a controlled laboratory environment.

-

Classification: It is classified as acutely toxic (oral, dermal, inhalation) and causes severe skin burns and eye damage.[8][10] It may also cause respiratory irritation.[10]

-

Handling: Always use this reagent within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[8]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and strong bases, as these can lead to violent reactions or decomposition.[7][8]

Conclusion

2,2,2-Trifluoroethyl triflate is a uniquely powerful and versatile reagent for introducing the trifluoroethyl moiety into organic molecules. Its high reactivity, driven by the superb leaving group ability of the triflate anion, makes it an essential tool in drug discovery and materials science. However, this high reactivity necessitates a thorough understanding of its stability profile and adherence to strict safety and handling protocols. By leveraging the insights and methodologies presented in this guide, researchers can effectively and safely harness the synthetic potential of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]

- 5. CN119462437A - A kind of preparation method of trifluoroethyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]

- 7. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Trifluoromethanesulfonate: A Powerhouse Reagent for Trifluoroethylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, mechanisms of action, and critical applications, with a focus on providing practical insights for laboratory and development settings.

Introduction and Nomenclature: Defining the Reagent

In the landscape of fluorination chemistry, precision in nomenclature is paramount. The subject of this guide is 2,2,2-Trifluoroethyl trifluoromethanesulfonate , a highly reactive and versatile compound. It is crucial to distinguish this reagent from its lesser-known counterpart, 2,2,2-trifluoroethyl trichloromethanesulfonate[1]. The "triflate" group (CF₃SO₃⁻), derived from the superacid triflic acid, is an exceptionally good leaving group, rendering the trifluoromethanesulfonate ester significantly more reactive and synthetically useful than its chlorinated analog[2].

This reagent is widely known by several synonyms and abbreviations, which will be used interchangeably throughout this guide:

The core utility of this compound lies in its function as a potent trifluoroethylating agent , enabling the strategic introduction of the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) into a wide array of molecules[7][10].

Physicochemical Properties and Identifiers

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 6226-25-1 | [3][4][5][7][9][11][12][13][14] |

| Molecular Formula | C₃H₂F₆O₃S | [4][5][6][7][11][12][14] |

| Molecular Weight | 232.10 g/mol | [4][5][6][7][12] |

| Appearance | Colorless to light yellow liquid | [4][7][9][11] |

| Density | 1.61 - 1.679 g/cm³ at 25 °C | [4][7][11] |

| Boiling Point | 89-91 °C | [7][11] |

| Refractive Index | ~1.304 - 1.306 | [4][7][11] |

| Storage Temperature | 2-8°C | [4][7] |

| Solubility | Slightly soluble in water; soluble in chloroform, slightly in methanol | [4][7][11] |

| SMILES | C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | [5][6][7] |

| InChIKey | RTMMSCJWQYWMNK-UHFFFAOYSA-N | [5][6][7] |

The Strategic Advantage of Trifluoroethylation in Drug Development

The introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group, in particular, imparts several beneficial properties to parent molecules, making it a highly sought-after modification in drug design[15].

Key Benefits:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and overall exposure of a drug candidate[10][16].

-

Improved Bioavailability: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution characteristics within the body[16].

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the pKa of nearby functional groups, influencing receptor binding affinity and selectivity[10].

The ability of 2,2,2-Trifluoroethyl triflate to efficiently install this critical functional group makes it an invaluable tool for pharmaceutical researchers[16].

Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

The preparation of this reagent is typically achieved through the reaction of 2,2,2-trifluoroethanol with a highly reactive trifluoromethanesulfonyl source.

Common Synthetic Routes:

-

From Trifluoromethanesulfonic Anhydride: This method involves the direct reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride. It is a straightforward and high-yielding approach[7][12].

-

From Trifluoromethanesulfonyl Bromide (TFSBr): This route involves reacting TFSBr with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate (K₂CO₃)[12].

-

From Trifluoromethanesulfonic Acid: A patented method describes the synthesis from trifluoromethanesulfonic acid and chlorotrifluoroethane using a chromium-based catalyst, which is noted for high conversion rates and ease of product separation[17].

Caption: General workflow for synthesizing 2,2,2-Trifluoroethyl triflate.

Protocol 1: Synthesis from Trifluoromethanesulfonic Anhydride

This protocol is adapted from a reported laboratory procedure[7][12].

Materials:

-

Trifluoromethanesulfonic anhydride

-

2,2,2-Trifluoroethanol

-

Round-bottom flask with stirrer, thermometer, condenser, and nitrogen inlet

Procedure:

-

In a 100-mL flask equipped with a stirrer, thermometer, condenser, and nitrogen inlet, charge 50 mL (0.297 mol) of trifluoromethanesulfonic anhydride and 25 mL (0.342 mol) of 2,2,2-trifluoroethanol at room temperature.

-

Stir the mixture under a nitrogen atmosphere for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by distillation to obtain 2,2,2-trifluoroethyl trifluoromethanesulfonate. A yield of approximately 73% has been reported for this method[7][12].

Applications and Mechanism of Action

2,2,2-Trifluoroethyl triflate is a premier electrophilic source of the trifluoroethyl group, primarily utilized in nucleophilic substitution reactions[16].

Mechanism: Sₙ2 Trifluoroethylation

The triflate anion (CF₃SO₃⁻) is one of the best-known leaving groups in organic chemistry. Its stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group[2]. This exceptional leaving group ability makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 mechanism.

Caption: The Sₙ2 mechanism for nucleophilic trifluoroethylation.

Key Application Areas:

-

Pharmaceutical and Agrochemical Synthesis: It is instrumental in building complex fluorinated molecules with enhanced biological activity, including pharmaceuticals and agrochemicals[10][16].

-

Synthesis of Fluorinated Amino Acids: The reagent is a powerful tool for creating non-natural fluorinated amino acids, which are valuable building blocks for peptide-based therapeutics[4][7][10].

-

Preparation of Cyclic N-Aryl Hydroxamic Acids: It has been used as a reagent in the enantioselective preparation of these compounds, which have shown antibacterial properties[7].

-

Materials Science: The compound contributes to the development of advanced fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability[16].

Safety, Handling, and Storage

2,2,2-Trifluoroethyl trifluoromethanesulfonate is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Profile:

-

Toxicity: Toxic if swallowed and fatal or harmful if inhaled[5][9].

-

Corrosivity: Causes severe skin burns and serious eye damage[5][9][18].

-

Flammability: Some sources indicate it is a flammable liquid and vapor[9].

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors[18].

-

Ensure a safety shower and eye wash station are immediately accessible.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield[9].

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. For large quantities or spills, a full chemical-resistant suit may be necessary[19].

-

Respiratory Protection: For situations with potential for exposure above permissible limits, use a NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA)[19].

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like water and oxidizers[9][19]. Recommended storage is at 2-8°C[7].

-

Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste[9][18].

Conclusion

2,2,2-Trifluoroethyl trifluoromethanesulfonate, also known as TFOL-Tf, is a highly effective and synthetically crucial reagent. Its power lies in the combination of the desirable properties conferred by the trifluoroethyl group and the exceptional reactivity enabled by the triflate leaving group. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential to innovate and create novel, high-performance molecules.

References

- 1. CAS#:23199-56-6 | this compound | Chemsrc [chemsrc.com]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. 6226-25-1 | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Tetrahedron [thsci.com]

- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate|lookchem [lookchem.com]

- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. chembk.com [chembk.com]

- 12. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 6226-25-1 CAS MSDS (2,2,2-Trifluoroethyl trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. CN119462437A - A kind of preparation method of trifluoroethyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 18. fishersci.com [fishersci.com]

- 19. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate MSDS/SDS | Supplier & Distributor [ccount-chem.com]

Key chemical properties of trifluoroethylating agents

An In-Depth Technical Guide to the Core Chemical Properties of Trifluoroethylating Agents

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a paramount structural motif in modern medicinal chemistry and materials science. Its unique electronic properties—a blend of steric bulk and a powerful inductive effect from the -CF₃ moiety—can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This guide provides an in-depth analysis of the key chemical properties of trifluoroethylating agents, categorized by their reactive mechanism: electrophilic, nucleophilic, and radical. We will explore the causality behind their reactivity, stability, and selectivity, offering field-proven insights into their application and the rationale for experimental design.

The Strategic Importance of the Trifluoroethyl Group

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[3][4] The trifluoroethyl group, in particular, offers a distinct advantage over a simple trifluoromethyl group. The methylene spacer (-CH₂-) provides conformational flexibility while the terminal -CF₃ group acts as a strong electron-withdrawing group and a metabolic shield.[5] This combination can improve pharmacokinetic profiles and modulate the pKa of nearby functional groups, which is critical for target engagement.[1][6] Understanding the reagents that install this group is therefore essential for rational drug design.

Classification of Trifluoroethylating Agents: A Mechanistic Approach

Trifluoroethylating agents are best understood through the lens of their reactive intermediates. The choice of agent is dictated by the electronic nature of the substrate and the desired bond formation, a critical decision-making point in synthesis planning.

Diagram 1: Mechanistic Classification of Trifluoroethylating Agents.

Electrophilic Trifluoroethylating Agents: Taming the Cation

Electrophilic agents function as donors of a trifluoroethyl cation equivalent ("CF₃CH₂⁺") and are particularly effective for functionalizing electron-rich substrates like carbanions, thiols, and activated aromatic systems.

Core Properties: Reactivity and Stability

The primary challenge in designing these reagents is balancing reactivity with shelf-stability. The electron-withdrawing nature of the -CF₃ group destabilizes an adjacent positive charge, making the "CF₃CH₂⁺" cation itself highly elusive. Instead, reagents are designed where the trifluoroethyl group is attached to a good leaving group containing a positively charged heteroatom (e.g., iodine or sulfur).

-

Hypervalent Iodine Reagents: (α,α-dihydroperfluoroalkyl)phenyliodonium triflates (FMITS reagents) are highly reactive electrophilic agents.[7] Their reactivity is tuned by the counter-ion (triflate being highly effective) and substituents on the phenyl ring.[7][8] These reagents are often crystalline, shelf-stable solids, which is a significant practical advantage over gaseous or highly volatile reagents.[9]

-

Sulfonium Salts: S-(trifluoroethyl)diarylsulfonium salts, analogous to the well-known Umemoto reagents for trifluoromethylation, also serve as effective electrophilic sources.[8][10] Their electrophilicity can be finely tuned by modifying the electronic properties of the aryl groups.[11]

Causality in Application: When to Choose an Electrophilic Agent

Electrophilic agents are the logical choice when the substrate is a potent nucleophile. The reaction proceeds via a direct nucleophilic attack (Sɴ2-type mechanism) on the methylene carbon of the trifluoroethyl group.

Use Case: Trifluoroethylation of a soft nucleophile like a β-ketoester. The enolate is electron-rich and readily attacks the electrophilic carbon center of the reagent, displacing the hypervalent iodine or sulfonium leaving group. This avoids the need for transition metals and often proceeds under mild conditions.

| Reagent Type | Common Substrates | Key Advantages | Limitations |

| Hypervalent Iodine | β-ketoesters, thiols, enamines, carbanions[7] | High reactivity, shelf-stable solid, predictable Sɴ2 mechanism. | Can be expensive, may not be suitable for less nucleophilic substrates without catalysis. |

| Sulfonium Salts | Thiophenolates, activated aromatics[8] | Tunable reactivity via aryl substitution, high stability. | Often require strong nucleophiles or harsh conditions for less reactive substrates. |

Table 1: Comparison of Common Electrophilic Trifluoroethylating Agents.

Radical Trifluoroethylating Agents: The Power of Single-Electron Transfer

Radical trifluoroethylation has emerged as a powerful strategy, particularly for late-stage functionalization of complex molecules and for substrates that are poor nucleophiles or electrophiles.[12] These reactions typically rely on generating the 2,2,2-trifluoroethyl radical (•CH₂CF₃).

Core Properties: Generation and Selectivity

The key property of a radical precursor is the ease with which it generates the desired radical under specific, controlled conditions.

-

Reactivity: 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) is a common and commercially available precursor.[13] The C-I bond is relatively weak and can be homolytically cleaved using photoredox catalysis, radical initiators, or heat.

-

Stability: While the precursor (CF₃CH₂I) is stable, the generated •CH₂CF₃ radical is a transient, highly reactive species. Its electrophilic nature guides its reactivity, favoring addition to electron-rich systems like heterocycles.

-

Selectivity: The major advantage of radical methods, especially photoredox catalysis, is their exceptional functional group tolerance and mild reaction conditions (e.g., visible light, room temperature).[13][14] This allows for the trifluoroethylation of complex molecules without affecting sensitive functional groups, a critical requirement in drug development.[15]

Workflow & Causality: Visible-Light Photoredox Catalysis

Photoredox catalysis provides a controlled way to generate the trifluoroethyl radical under exceptionally mild conditions. The choice of photocatalyst, solvent, and base is critical for an efficient and selective reaction.

Diagram 2: Simplified Catalytic Cycle for a Reductive Quenching Pathway in Photoredox Trifluoroethylation.

Experimental Protocol: Regioselective Trifluoroethylation of Imidazopyridines[14]

This protocol demonstrates a self-validating system where the reaction's success is contingent on the presence of light, photocatalyst, and base, confirming the proposed radical mechanism.

Objective: To install a trifluoroethyl group at the C-3 position of an imidazo[1,2-a]pyridine derivative.

Materials:

-

Imidazo[1,2-a]pyridine substrate (1.0 equiv, 0.20 mmol)

-

2,2,2-Trifluoroethyl iodide (CF₃CH₂I) (3.0 equiv, 0.6 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, 0.4 mmol)

-

fac-Ir(ppy)₃ (photocatalyst, 2.0 mol %, 0.004 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

-

Nitrogen (N₂) atmosphere

-

5W Blue LED light source

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate, K₂CO₃, and the photocatalyst fac-Ir(ppy)₃.

-

Causality: The vial must be dry as moisture can quench the excited state of the photocatalyst or react with intermediates. K₂CO₃ acts as a base to neutralize the proton generated during the rearomatization step, driving the reaction to completion.

-

-

Inerting: Seal the vial and purge with N₂ for 5-10 minutes.

-

Causality: Oxygen can quench the excited photocatalyst, inhibiting the desired single-electron transfer (SET) process. An inert atmosphere is crucial for reproducibility and yield.

-

-

Reagent Addition: Under a positive pressure of N₂, add anhydrous DMSO followed by CF₃CH₂I via syringe.

-

Causality: DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts. CF₃CH₂I is used in excess to ensure it effectively traps the substrate radical cation.

-

-

Reaction Execution: Place the sealed vial approximately 3-5 cm from a 5W blue LED strip and stir the solution at room temperature.

-

Causality: The blue light (λ ≈ 450 nm) provides the energy to excite the fac-Ir(ppy)₃ photocatalyst, initiating the catalytic cycle. Stirring ensures a homogenous reaction mixture for efficient light absorption and mass transfer.

-

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 36 hours), dilute the mixture with ethyl acetate and wash with brine.

-

Purification: Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired C-3 trifluoroethylated product.

| Substrate | Product Yield (%) | Regioselectivity |

| Imidazo[1,2-a]pyridine | 85% | C-3 > 99% |

| 2-methyl-imidazo[1,2-a]pyridine | 89% | C-3 > 99% |

| 7-methyl-imidazo[1,2-a]pyridine | 81% | C-3 > 99% |

Table 2: Representative yields for the photoredox trifluoroethylation of various imidazopyridines, adapted from J. Org. Chem. 2016, 81, 13, 7047–7053.[13]

Nucleophilic Trifluoroethylating Agents: The Elusive Anion

Nucleophilic agents deliver a trifluoroethyl anion equivalent ("CF₃CH₂⁻") to an electrophilic substrate. The generation and stabilization of this anion are challenging due to the powerful destabilizing inductive effect of the CF₃ group.

Core Properties: Generation and Stability

-

Generation: Direct deprotonation of 1,1,1-trifluoroethane is difficult. More common methods involve the use of organometallic precursors or the activation of reagents like trifluoroethyl-silanes with a fluoride source.[16]

-

Stability: The "CF₃CH₂⁻" anion is highly basic and unstable. Modern approaches use adducts that stabilize the anion, such as those derived from fluoroform and borazines, allowing for controlled transfer to electrophiles.[17]

Causality in Application: Targeting Electrophilic Centers

Nucleophilic agents are ideal for reactions with electrophiles like aldehydes, ketones, and imines.[18] The reaction mechanism is a classic nucleophilic addition.